molecular formula C29H25N5O6 B2967142 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide CAS No. 894932-16-2

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide

Cat. No. B2967142
M. Wt: 539.548
InChI Key: OVOHIUIHCANOLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic route for this compound involves several steps, including cyclization, oxidation, and functional group transformations. Detailed synthetic methods are available in the literature .

Scientific Research Applications

Synthesis and Characterization

Quinazoline and oxadiazole derivatives have been synthesized through various methods, providing insights into their structural and chemical properties. For instance, reactions involving anthranilamide with isocyanates have led to the synthesis of dihydro-oxazoloquinazolin-ones, showcasing a facile method for creating these compounds (Chern et al., 1988). Similarly, a novel series of quinoxaline-oxadiazole hybrids have been designed and evaluated for antimicrobial and antiprotozoal activities, indicating their potential in developing new therapeutic agents (Patel et al., 2017).

Biological Applications

The biological activities of these compounds are significant, with studies showing their potential in analgesic, anti-inflammatory, and antimicrobial applications. For example, novel 1,3,4-oxadiazole derivatives linked to quinazolin-4-one rings have been synthesized and shown to possess potent analgesic and anti-inflammatory activities (Dewangan et al., 2016). Additionally, certain quinazolinone-oxadiazole conjugates have demonstrated remarkable cytotoxic activity against cancer cell lines, suggesting their utility in cancer research (Hassanzadeh et al., 2019).

Chemical Sensor Applications

Quinazoline derivatives have also been explored for their applications in chemical sensing. A study involving an electrochemical sensor based on a quinazolinone derivative has shown promising results in the simultaneous determination of various compounds, indicating its potential in analytical chemistry (Karimi-Maleh et al., 2014).

properties

CAS RN

894932-16-2

Product Name

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide

Molecular Formula

C29H25N5O6

Molecular Weight

539.548

IUPAC Name

2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C29H25N5O6/c1-17(2)18-8-10-20(11-9-18)30-25(35)14-33-22-13-24-23(38-16-39-24)12-21(22)28(36)34(29(33)37)15-26-31-27(32-40-26)19-6-4-3-5-7-19/h3-13,17H,14-16H2,1-2H3,(H,30,35)

InChI Key

OVOHIUIHCANOLL-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4

solubility

not available

Origin of Product

United States

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